molecular formula C11H11ClFNOS B7514312 (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone

(5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone

Cat. No. B7514312
M. Wt: 259.73 g/mol
InChI Key: HXNQLHSSZKJMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone, also known as CTM, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CTM belongs to the class of thiomorpholines, which are heterocyclic compounds that contain a sulfur atom in their ring structure.

Mechanism of Action

(5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone acts as an ATP-competitive inhibitor of kinases, which means that it binds to the ATP-binding site of the kinase and prevents it from phosphorylating its substrate. This inhibition can result in the downregulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has been found to have several biochemical and physiological effects, particularly in cancer cells. It can inhibit cell proliferation, induce apoptosis, and suppress tumor growth. (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. In addition, (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has been found to have a low toxicity profile, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone in lab experiments is its high potency and selectivity for specific kinases. This allows for more precise targeting of specific signaling pathways, which can lead to more effective treatments for various diseases. Another advantage is its low toxicity profile, which reduces the risk of adverse effects in both in vitro and in vivo experiments. However, one limitation of (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone is its relatively low water solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone in scientific research. One potential application is in the development of new cancer therapies, particularly for the treatment of solid tumors. (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone may also have potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another future direction is the optimization of (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone's pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Overall, (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has significant potential as a lead compound for the development of new drugs that target specific signaling pathways and enzymes.

Synthesis Methods

The synthesis of (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone involves the reaction of (5-chloro-2-fluorophenyl)-thiomorpholine with chloroacetyl chloride in the presence of triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone is typically around 60-70%, and the purity can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

(5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been shown to have potential as a lead compound for the development of new drugs that target specific proteins or enzymes. (5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and the prevention of metastasis.

properties

IUPAC Name

(5-chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNOS/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNQLHSSZKJMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone

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